4-chloro-N,N-diethyl-2-nitrobenzamide
Description
4-Chloro-N,N-diethyl-2-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a nitro group at the 2-position, and diethylamine groups attached to the benzamide nitrogen. This compound is part of a broader class of benzamides studied for their applications in organic synthesis, catalysis, and medicinal chemistry. Benzamides are frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal-catalyzed reactions. The structural features of this compound—particularly the electron-withdrawing nitro and chloro groups—render it reactive in cross-coupling reactions and as a precursor for heterocyclic compounds .
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-2-nitrobenzamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)9-6-5-8(12)7-10(9)14(16)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
GGBJKEOCONBPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-diethyl-2-nitrobenzamide typically involves the nitration of 4-chloro-N,N-diethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-diethyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, elevated temperature.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide, reflux conditions.
Major Products Formed
Reduction: 4-chloro-N,N-diethyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and diethylamine.
Scientific Research Applications
4-chloro-N,N-diethyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Dialkylamine Substituents
The nature of the alkyl groups on the benzamide nitrogen significantly impacts steric and electronic properties. For example:
- 4-Chloro-N,N-dimethylbenzamide (CAS 619-56-7): Smaller methyl groups result in lower steric hindrance, enabling higher turnover numbers (TONs) in nickel-catalyzed amidation reactions (TON = 106–149) compared to bulkier analogs .
- 4-Chloro-N,N-diisopropylbenzamide (CAS 79606-45-4) : Larger isopropyl groups drastically lower TONs (e.g., 38–57) due to hindered substrate access in catalytic reactions .
Table 1: Impact of N-Alkyl Substituents on Catalytic Efficiency
| Compound | Substituents | TON in Ni-Catalyzed Reactions |
|---|---|---|
| 4-Chloro-N,N-dimethylbenzamide | N,N-dimethyl | 106–149 |
| 4-Chloro-N,N-diethyl-2-nitrobenzamide | N,N-diethyl | Not reported (estimated lower) |
| 4-Chloro-N,N-diisopropylbenzamide | N,N-diisopropyl | 38–57 |
Nitro Group Position
The nitro group’s position alters electronic effects and reactivity:
- 2-Nitro derivatives : The nitro group at the 2-position (as in the target compound) induces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon, which is critical for nucleophilic substitution or condensation reactions.
Structural and Functional Comparisons with Heterocyclic Benzamides
Benzamides with heterocyclic moieties exhibit distinct properties:
- 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide (CAS 1261990-42-4) : The dihydrobenzodioxin group enhances π-π stacking interactions, improving binding affinity in biological systems compared to alkyl-substituted benzamides .
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS 289491-08-3) : The benzothiazole moiety introduces fluorescence properties and antimicrobial activity, absent in simple dialkyl benzamides .
Table 2: Key Properties of Heterocyclic vs. Dialkyl Benzamides
| Compound | Key Feature | Application |
|---|---|---|
| This compound | Diethylamine, 2-nitro | Catalysis, intermediate synthesis |
| 4-Chloro-N-(dihydrobenzodioxinyl)benzamide | Dihydrobenzodioxin | Pharmaceutical lead optimization |
| 2-Chloro-4-nitrobenzamide derivatives | Benzothiazole moiety | Antimicrobial agents |
Dehydrosulfurization Routes
Compounds like 4-chloro-N-(trichloroethyl)benzamides () are synthesized via dehydrosulfurization using dicyclohexylcarbodiimide (DCC) or iodine-triethylamine mixtures. The target compound’s synthesis may similarly involve nitro-group introduction via nitration of 4-chloro-N,N-diethylbenzamide .
Cross-Coupling Reactions
4-Chloro-N,N-dimethylbenzamide (CAS 619-56-7) participates in Suzuki-Miyaura couplings, forming biaryl products. The diethyl variant’s bulkier substituents may slow coupling efficiency compared to dimethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
